molecular formula C17H16BrNO2 B8123572 3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester

3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester

Cat. No.: B8123572
M. Wt: 346.2 g/mol
InChI Key: UHXKTEGRLFYGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a bromo-substituted indole ring attached to a benzoic acid methyl ester group, making it a valuable intermediate in organic synthesis and potential candidate for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The compound can be synthesized starting from 5-bromo-2,3-dihydroindole, which undergoes a nucleophilic substitution reaction with a suitable benzyl halide.

  • Benzyl Halide Activation: The benzyl halide (e.g., benzyl chloride or benzyl bromide) is activated using a strong base (e.g., sodium hydride) to form the benzyl anion, which then attacks the indole nitrogen.

  • Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as benzoic acid or its derivatives.

  • Reduction: Reduction reactions can convert the bromo-substituted indole to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, leading to a variety of functionalized indole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation Products: Benzoic acid, benzaldehyde, and various carboxylic acids.

  • Reduction Products: Indole-3-amine and other substituted amines.

  • Substitution Products: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological effects. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Similar structure but lacks the bromo-substitution.

  • 5-Bromoindole-3-carboxylic acid: Similar but with a different position of the bromo group.

  • Benzyl indole derivatives: Various benzyl-substituted indoles with different functional groups.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

methyl 3-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-21-17(20)14-4-2-3-12(9-14)11-19-8-7-13-10-15(18)5-6-16(13)19/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKTEGRLFYGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.